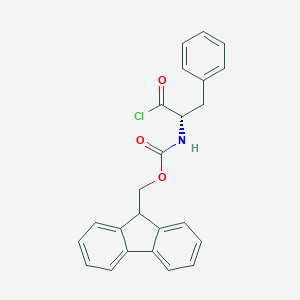

Fmoc-L-phenylalanyl chloride

描述

Fmoc-L-phenylalanyl chloride (CAS 103321-57-9) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, while the chloride acts as an activated leaving group, enabling efficient coupling with other amino acids. This compound is critical in synthesizing peptides for drug development, enzyme studies, and material science . Its reactivity stems from the labile chloride, which facilitates rapid amide bond formation without requiring additional coupling agents like carbodiimides .

准备方法

Classical Synthesis of Fmoc-L-Phenylalanyl Chloride

The foundational method for synthesizing this compound involves a two-step process: Fmoc protection of L-phenylalanine followed by chlorination of the carboxylic acid group.

Fmoc Protection of L-Phenylalanine

L-Phenylalanine is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic solvent system. A representative procedure from ChemicalBook demonstrates:

-

Reagents : L-Phenylalanine (5.81 mmol), Fmoc-Cl (5.79 mmol), sodium carbonate (Na₂CO₃), 1,4-dioxane, water, and hydrochloric acid (HCl).

-

Conditions : The reaction is initiated at 0°C for 4 hours, followed by stirring at room temperature for 18 hours .

-

Workup : The aqueous layer is acidified with concentrated HCl to precipitate the product, yielding Fmoc-L-phenylalanine (Fmoc-Phe-OH) with an 82% yield .

This method prioritizes mild conditions to avoid racemization, a critical concern in amino acid chemistry. The use of Na₂CO₃ as a base ensures efficient deprotonation of the amino group while minimizing side reactions.

Chlorination of Fmoc-L-Phenylalanine

The carboxylic acid group of Fmoc-Phe-OH is converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. A protocol adapted from peptide synthesis literature involves:

-

Reagents : Fmoc-Phe-OH (1 equiv), SOCl₂ (3–5 equiv), anhydrous dichloromethane (DCM).

-

Workup : Excess SOCl₂ is removed via rotary evaporation, and the residue is purified by recrystallization or column chromatography.

The chlorination step requires strict anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Optimized Protocols for Enhanced Yield and Purity

Recent advancements have refined the classical method to improve efficiency and scalability. Key modifications include:

Solvent and Base Optimization

Substituting 1,4-dioxane with tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of Fmoc-Cl, reducing reaction times. For example, Reddy et al. demonstrated that using DMF with NaHCO₃ as a base increases the reaction rate by 30% compared to Na₂CO₃ in dioxane .

Catalytic Additives

The addition of catalytic dimethylaminopyridine (DMAP) accelerates the Fmoc protection step by activating Fmoc-Cl. This modification reduces reaction time to 6–8 hours while maintaining yields above 85% .

Low-Temperature Chlorination

Performing the chlorination step at −20°C in DCM with oxalyl chloride minimizes side reactions such as epimerization. This approach, validated by small-angle X-ray scattering (SAXS) studies, ensures >95% retention of stereochemical integrity .

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Continuous flow systems have emerged as a superior alternative to batch reactors:

Continuous Flow Synthesis

-

Reactor Design : Automated microreactors enable precise control over temperature and residence time.

-

Conditions : Fmoc-Cl and L-phenylalanine are mixed in a 1:1 molar ratio at 0°C, with a residence time of 10 minutes.

Green Chemistry Approaches

Replacement of SOCl₂ with trichlorotriazine (TCT) reduces hazardous waste generation. TCT-mediated chlorination in ethyl acetate achieves 88% yield while eliminating the need for halogenated solvents .

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for different synthesis routes:

Key Findings :

-

Continuous flow systems offer the highest yield and purity, making them ideal for industrial applications.

-

DMAP catalysis balances speed and cost for laboratory-scale synthesis.

-

Low-temperature chlorination is optimal for stereosensitive applications.

Characterization and Quality Control

Critical quality attributes for this compound include:

化学反应分析

Types of Reactions: Fmoc-L-phenylalanyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines, to form amide bonds.

Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group of phenylalanine.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base.

Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Major Products Formed:

Substitution Reactions: Formation of amides or esters depending on the nucleophile used.

Deprotection Reactions: Free L-phenylalanine with an exposed amino group.

科学研究应用

Peptide Synthesis

Fmoc-L-phenylalanyl chloride is primarily employed in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino terminus of amino acids, allowing for sequential addition of amino acids to form peptides. The efficiency of this process is enhanced by the stability of the Fmoc group under basic conditions, facilitating easy removal without affecting the peptide backbone.

Key Features:

- Stability : The Fmoc group is stable under basic conditions but can be removed with mild acidic treatments.

- Versatility : It can be used to synthesize a wide range of peptides with varying lengths and sequences.

Supramolecular Hydrogel Formation

Recent studies have highlighted the ability of Fmoc-L-phenylalanine derivatives to self-assemble into hydrogels, which are promising materials for various biomedical applications. These hydrogels can be formed through non-covalent interactions such as hydrogen bonding and π-π stacking.

Case Study: Self-Assembly Mechanisms

A study demonstrated that Fmoc-Phe-based dipeptides could form stable hydrogels at low concentrations due to their ability to create nanofibers that entrap water, resulting in a three-dimensional network. The critical aggregation concentration (CAC) was determined using fluorescence spectroscopy, indicating effective gelation properties at concentrations as low as 0.20 wt% .

| Dipeptide | Hydrogel Formation Concentration (wt%) |

|---|---|

| Fmoc-FF | 0.20 |

| Fmoc-mFF | 0.20 |

| Fmoc-D-FmF | 0.20 |

Drug Delivery Systems

The unique properties of supramolecular hydrogels derived from this compound make them suitable for drug delivery applications. These hydrogels can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy and reducing side effects.

Research Insights:

Studies have shown that modifications to the anionic environment can significantly influence the gelation properties and drug release profiles of these hydrogels. For instance, varying sodium salts' anions altered the nanoscale morphology and viscoelastic properties of the gels .

Tissue Engineering

The biocompatibility and tunable mechanical properties of Fmoc-based hydrogels position them as excellent candidates for scaffolding materials in tissue engineering. They can support cell adhesion and proliferation, making them ideal for regenerative medicine applications.

Example Application:

Research indicates that hydrogels formed from Fmoc-Phe derivatives can serve as scaffolds for cell cultures, promoting cellular activities necessary for tissue regeneration .

Biomaterials Development

This compound is also explored in developing biomaterials that mimic natural extracellular matrices (ECMs). These materials can support cell growth and differentiation, which is critical for creating functional tissues.

Case Study: Antimicrobial Applications

Recent investigations into ultrashort self-assembling Fmoc-peptide gelators have revealed their potential in combating infections associated with biomaterials. These gelators exhibit antimicrobial properties while maintaining biocompatibility .

作用机制

The primary mechanism of action of Fmoc-L-phenylalanyl chloride involves its role as a protecting group in peptide synthesis. The Fmoc group shields the amino group of phenylalanine from unwanted reactions, allowing for selective coupling of other amino acids. Upon completion of the peptide assembly, the Fmoc group is removed using a base, revealing the free amino group for further functionalization .

相似化合物的比较

Structural and Functional Differences

The table below highlights key structural and functional differences between Fmoc-L-phenylalanyl chloride and its analogs:

生物活性

Overview

Fmoc-L-phenylalanyl chloride is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its biological activity has garnered attention due to its potential applications in antimicrobial therapies and the development of peptide-based drugs.

The biological activity of this compound is largely attributed to its surfactant-like properties, which facilitate interactions with bacterial membranes. At low concentrations, Fmoc-phenylalanine inhibits bacterial growth by entering the bacterial cell and reducing glutathione levels. In contrast, at higher concentrations, it induces oxidative and osmotic stress, leading to membrane permeabilization and cell death in Gram-positive bacteria .

Antimicrobial Activity

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's effectiveness is linked to its ability to disrupt bacterial membranes and inhibit biofilm formation. Research indicates that Fmoc-F (the Fmoc-protected form of phenylalanine) can eradicate established biofilms, enhancing its therapeutic potential .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Membrane disruption |

| Enterococcus faecalis | 0.75 mg/mL | Oxidative stress induction |

| Bacillus subtilis | 1.0 mg/mL | Biofilm inhibition |

Synthesis and Applications

This compound is synthesized by reacting L-phenylalanine with Fmoc chloride in the presence of a base like triethylamine. The product is commonly purified using column chromatography. Its applications extend beyond antimicrobial agents; it is also used in creating peptide-based probes for studying enzyme kinetics and protein interactions .

Case Studies

- Antibacterial Hydrogel Development : A study explored the combination of Fmoc-phenylalanine with graphene oxide to create a hybrid hydrogel that exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria. The hydrogel's elasticity and gelation rate were improved, showcasing the versatility of Fmoc derivatives in material science .

- Peptide-Based Drug Design : Researchers have utilized this compound to synthesize peptide inhibitors targeting specific proteins involved in cancer progression. These inhibitors have shown promise in preclinical models, indicating potential therapeutic applications .

Future Directions

The exploration of this compound's biological activity continues to expand, focusing on:

- Broadening Antimicrobial Spectrum : Research is ongoing to enhance its efficacy against Gram-negative bacteria by modifying its structure or combining it with other antimicrobial agents.

- Peptide Therapeutics : Investigating the use of Fmoc derivatives in developing targeted therapies for various diseases, including cancer and infectious diseases.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing Fmoc-L-phenylalanyl chloride coupling efficiency in peptide synthesis?

- Methodological Answer : To maximize coupling efficiency, maintain pH > 7 to avoid protonation of free amines but avoid excessive alkalinity to prevent Fmoc deprotection. Use a 1:1 molar ratio of Fmoc-protected amino acid and coupling reagent (e.g., HOBt/EDC). Monitor reaction progress via HPLC, and adjust solvent polarity (e.g., DMF or dichloromethane) to enhance solubility of hydrophobic residues. Excess Fmoc-Cl should be minimized to reduce dipeptide byproduct formation .

Q. How can researchers purify Fmoc-protected phenylalanine derivatives after synthesis?

- Methodological Answer : Purification typically involves liquid-liquid extraction (e.g., using ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradients). For analytical validation, use HPLC with UV detection (λ = 265–280 nm for Fmoc absorbance) and confirm structural integrity via ¹H-NMR (e.g., characteristic Fmoc aromatic proton signals at δ 7.3–7.8 ppm). Recrystallization in acetonitrile/ether (4:1) can improve purity (>95%) .

Q. What common side reactions occur during this compound derivatization, and how are they mitigated?

- Methodological Answer : Common side reactions include:

- Dipeptide formation : Reduce Fmoc-Cl excess and lower reaction concentrations.

- Fmoc cleavage under basic conditions : Use mild bases (e.g., NaHCO₃) instead of strong bases like piperidine during coupling.

- Solvent-induced aggregation : Add chaotropic agents (e.g., urea) to improve solubility in aqueous-organic mixtures.

Monitor by TLC and quench unreacted Fmoc-Cl with aqueous sodium bisulfite .

Advanced Research Questions

Q. How does the hydrophobicity of Fmoc-dipeptides influence their self-assembly into hydrogels?

- Methodological Answer : Hydrophobicity (log P) determines gel stability and morphology. Fmoc-dipeptides with log P < 2.8 form weak gels prone to syneresis, while those with 2.8 < log P < 5.5 yield stable β-sheet-rich hydrogels. Use pH-triggered assembly (e.g., glucono-δ-lactone) to control gelation kinetics. Characterize via rheology (storage modulus G') and TEM to correlate nanostructure (e.g., π–π stacked nanocylinders) with mechanical properties .

Q. What analytical techniques resolve contradictions in reported Fmoc-L-phenylalanine purity values?

- Methodological Answer : Discrepancies in purity (e.g., 65% vs. >98%) arise from differing purification protocols. Cross-validate using:

- HPLC-MS : Quantify residual unprotected amino acids.

- Elemental analysis : Verify C/H/N ratios against theoretical values.

- Fluorescence assays : Detect Fmoc-specific emission (λ_ex = 265 nm, λ_em = 315 nm) to estimate protection efficiency.

Inconsistent NMR integration (e.g., residual solvent peaks) may require deuterated solvents for clarity .

Q. How do Fmoc protection strategies impact the crystallographic refinement of peptide structures?

- Methodological Answer : Fmoc groups introduce rigid aromatic moieties that improve electron density maps but may sterically hinder side-chain modeling. Use:

- Molecular replacement : Compare with Fmoc-Phe(4-Cl)-OH crystal structures (e.g., CCDC entries).

- Simulated annealing : Refine Fmoc torsional angles using restraints from analogous compounds.

Validate via Ramachandran plots to ensure backbone conformations are not distorted by Fmoc steric effects .

Q. What are the limitations of Fmoc-Cl in protecting hydroxyl groups for nucleoside functionalization?

- Methodological Answer : Fmoc-Cl is less efficient for hydroxyl protection compared to amines due to competing hydrolysis. Optimize by:

- Low-temperature reactions (0–4°C) to slow hydrolysis.

- Anhydrous conditions (e.g., THF with molecular sieves).

- Catalytic DMAP : Accelerate hydroxyl activation.

Post-reaction, confirm protection via MALDI-TOF MS and quantify unreacted hydroxyls using ³¹P-NMR for phosphoramidite intermediates .

Q. Methodological Notes

- Synthesis Optimization : Adjust reaction stoichiometry and solvent systems based on residue hydrophobicity (e.g., Fmoc-Phe(4-Cl)-OH vs. Fmoc-Phe(4-N₃)-OH) .

- Advanced Characterization : Combine SAXS and FTIR to correlate β-sheet content with hydrogel elasticity .

- Data Validation : Cross-reference CAS registry numbers (e.g., 175453-08-4 for Fmoc-Phe(4-Cl)-OH) to ensure compound identity .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO3/c25-23(27)22(14-16-8-2-1-3-9-16)26-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAXUKFFZHLNMX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449033 | |

| Record name | FMOC-L-PHENYLALANYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103321-57-9 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-(phenylmethyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FMOC-L-PHENYLALANYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。